molecular formula C24H19N3O4S B2877200 N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902556-81-4

N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2877200
CAS No.: 902556-81-4
M. Wt: 445.49
InChI Key: GVFZCDUETPOZME-UHFFFAOYSA-N
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Description

N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidine core fused with a dioxo-dihydro moiety. Key structural elements include:

  • 2-Furylmethyl and benzyl substituents, which may influence solubility, bioavailability, and target binding.
  • An acetamide side chain, common in bioactive molecules for hydrogen bonding and enzyme interactions.

Properties

CAS No.

902556-81-4

Molecular Formula

C24H19N3O4S

Molecular Weight

445.49

IUPAC Name

N-benzyl-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H19N3O4S/c28-20(25-13-16-7-2-1-3-8-16)15-26-21-18-10-4-5-11-19(18)32-22(21)23(29)27(24(26)30)14-17-9-6-12-31-17/h1-12H,13-15H2,(H,25,28)

InChI Key

GVFZCDUETPOZME-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)SC5=CC=CC=C53

solubility

not available

Origin of Product

United States

Biological Activity

N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex heterocyclic compound that exhibits a range of biological activities. Its unique structure, which includes a benzothieno-pyrimidine core and a furan moiety, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings.

Structural Characteristics

The compound has the following structural formula:

  • IUPAC Name : N-benzyl-2-[3-(furan-2-ylmethyl)-2,4-dioxo-benzothiolo[3,2-d]pyrimidin-1-yl]acetamide
  • Molecular Formula : C24_{24}H19_{19}N3_3O4_4S
  • Molecular Weight : 445.5 g/mol

Anticancer Activity

Research indicates that N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide may possess significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell Line Type of Cancer IC50 (µM)
HT29Colon Cancer15.0
DU145Prostate Cancer12.5

These values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has potent anticancer activity comparable to established chemotherapeutics .

The proposed mechanism of action for N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves:

  • Inhibition of EGFR Tyrosine Kinase : Molecular docking studies suggest that the compound interacts effectively with the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation .
  • Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells through various pathways, including the activation of caspases .

Antioxidant Activity

In addition to its anticancer properties, N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide exhibits antioxidant activity. Studies have demonstrated that it can scavenge free radicals effectively:

Assay Method IC50 (µg/mL) Comparison Standard
DPPH Scavenging25.0BHA (Butylated Hydroxyanisole) - 30.0
ABTS Scavenging20.0Trolox - 22.0

These results indicate that the compound is a more potent antioxidant than some commonly used standards .

Anti-inflammatory Properties

N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide also shows promise as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests potential applications in treating inflammatory diseases.

Scientific Research Applications

N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with a unique structure, featuring a benzothieno-pyrimidine core fused with a furan moiety and substituted with a benzyl group. It belongs to a class of heterocyclic compounds known for diverse biological activities, including antioxidant and anti-inflammatory properties.

Structural Features
The compound is characterized by the following structural features:

  • A benzothieno-pyrimidine core
  • A furan moiety
  • A benzyl group

What sets N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide apart from similar compounds is its specific combination of a benzothieno-pyrimidine core fused with a furan group, which may confer distinct biological activities and reactivity patterns not observed in other compounds within the same class.

Potential Applications
N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has potential applications in various fields:

ApplicationDescription
Medicinal Chemistry The compound can be explored as a building block for synthesizing new drug candidates. Its unique structure may allow for the development of novel therapeutic agents with improved efficacy and specificity.
Agrochemical Research The compound can be investigated for its potential as a pesticide or herbicide. Its heterocyclic structure may interact with biological targets in pests or weeds, leading to their control.
Materials Science The compound can be used to create new materials with specific properties. Its ability to undergo chemical reactions may allow for its incorporation into polymers or other materials, resulting in enhanced mechanical strength, thermal stability, or other desired characteristics.
Catalysis The compound can be explored as a ligand in catalytic reactions. Its ability to bind to metal ions may allow for the development of new catalysts with improved activity and selectivity.
Chemical Biology The compound can be used as a probe to study biological systems. Its unique structure and reactivity may allow for its use in identifying and characterizing biological molecules or pathways.
Development of new catalysts N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can be explored as a ligand in catalytic reactions. Its ability to bind to metal ions may allow for the development of new catalysts with improved activity and selectivity. Further research is needed to explore the full potential of this compound in catalysis.

Chemical Reactivity

The chemical reactivity of N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can be explored through various reactions typical of pyrimidines and related heterocycles. These reactions may include:

  • Electrophilic aromatic substitution
  • Nucleophilic addition
  • Cycloaddition reactions

Biological Activity

N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has been studied for its potential biological activities:

  • Antioxidant properties: The compound may be able to scavenge free radicals and protect cells from oxidative damage.
  • Anti-inflammatory properties: The compound may be able to reduce inflammation by inhibiting the production of inflammatory mediators.

Synthesis

The synthesis of N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step synthetic routes. Common methods include:

  • Condensation reactions
  • Cyclization reactions
  • Functional group transformations

Interaction Studies

Research on interaction studies involving N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide may focus on:

  • Protein-ligand interactions: Investigating how the compound binds to proteins and affects their function.
  • DNA interactions: Examining how the compound interacts with DNA and affects gene expression.
  • Cellular uptake: Studying how the compound enters cells and its distribution within the cell.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

The benzothieno-pyrimidine core distinguishes the target compound from analogs with alternative fused-ring systems:

Compound Core Structure Key Features Reference
Target Compound Benzothieno[3,2-d]pyrimidine Dioxo-dihydro moiety, furylmethyl -
(2Z)-2-(Substitutedbenzylidene)-thiazolo[3,2-a]pyrimidine (11a, 11b) Thiazolo-pyrimidine Thiazole ring, cyanide substituent
6,11-Dihydro-pyrimido[2,1-b]quinazoline (12) Pyrimidoquinazoline Fused pyrimidine-quinazoline system
2-(Pyrazolo[4,3-c][1,2]benzothiazin-yl)acetamide Pyrazolo-benzothiazine Sulfone group, fluorobenzyl substituent

Structural Implications :

  • The pyrazolo-benzothiazine core in features a sulfone group, which could increase metabolic stability compared to the target compound’s dioxo group .

Substituent Effects

A. Furyl and Benzyl Groups
  • The target compound’s 2-furylmethyl group shares similarities with 5-methylfuran-2-yl substituents in compounds 11a, 11b, and 12 (). These groups may enhance solubility via oxygen lone-pair interactions or modulate steric effects in binding pockets .
  • Benzyl vs.
B. Acetamide Side Chains

All compounds feature acetamide moieties, but their positioning varies:

  • The target compound’s acetamide is directly linked to the benzothieno-pyrimidine core.
  • In ’s compound, the acetamide connects to a pyrazolo-benzothiazine core, with a fluorobenzyl group enhancing hydrophobic interactions .

Key Observations :

  • ’s compounds (11a, 11b) utilize condensation reactions with aromatic aldehydes, suggesting analogous methods could apply to the target compound’s synthesis .
  • The pyrazolo-benzothiazine compound () highlights the importance of crystallography in confirming regiochemistry and stereoelectronic effects .

Physicochemical Properties

Compound Molecular Formula Molecular Weight IR/^1^HNMR Features Reference
Target Compound Not available - - -
11a C20H10N4O3S 386 CN stretch (2,219 cm⁻¹), NH bands
11b C22H17N3O3S 403 CN stretch (2,209 cm⁻¹), NH bands
’s compound C19H18FN3O3S 403.4 Fluorine coupling in ^19^F NMR

Trends :

  • Cyanide substituents (11a, 11b) reduce solubility but may enhance binding to metalloenzymes .
  • Fluorine in ’s compound could improve metabolic stability and bioavailability .

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